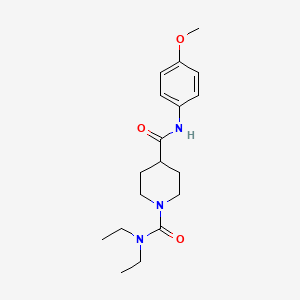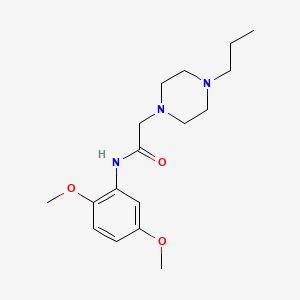
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide, commonly known as NMDA receptor antagonist, is a chemical compound that has been widely used in scientific research. This compound is known to play a crucial role in the regulation of the N-methyl-D-aspartate (NMDA) receptor, which is a key mediator of synaptic plasticity, learning, and memory.
Wirkmechanismus
The mechanism of action of N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide involves its binding to the this compound receptor and blocking its activity. The this compound receptor is a ligand-gated ion channel that is activated by the binding of glutamate. When glutamate binds to the receptor, it opens the channel and allows the influx of calcium ions, which triggers various intracellular signaling pathways. This compound binds to a specific site on the receptor and prevents the binding of glutamate, thus blocking the channel and inhibiting calcium influx.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its inhibition of the this compound receptor. This compound has been shown to reduce synaptic plasticity, learning, and memory in various animal models. It has also been shown to have neuroprotective effects in some studies, possibly due to its ability to reduce calcium influx and prevent excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide in lab experiments is its specificity for the this compound receptor. This compound binds to a specific site on the receptor and blocks its activity, thus allowing researchers to investigate the role of the this compound receptor in different physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have neurotoxic effects in some studies, and its use should be carefully monitored.
Zukünftige Richtungen
There are several future directions for the use of N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide in scientific research. One of the areas of interest is the role of the this compound receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in some studies, and further research is needed to investigate its potential therapeutic use in these conditions. Another area of interest is the development of new this compound receptor antagonists with improved specificity and reduced toxicity. This compound has been a useful tool in investigating the role of the this compound receptor, but there is still a need for more selective and less toxic compounds for use in scientific research.
Synthesemethoden
The synthesis of N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide involves the reaction of 4-methoxybenzylamine and diethyl malonate in the presence of sodium ethoxide. The product is then treated with acetic anhydride and heated to form the final product. The yield of this reaction is typically around 60%.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide has been extensively used in scientific research as an this compound receptor antagonist. This compound is known to bind to the this compound receptor and block its activity, thereby inhibiting synaptic plasticity, learning, and memory. It has been used in various studies to investigate the role of the this compound receptor in different physiological and pathological conditions, such as Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
1-N,1-N-diethyl-4-N-(4-methoxyphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-4-20(5-2)18(23)21-12-10-14(11-13-21)17(22)19-15-6-8-16(24-3)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJWQOWKHHJCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-3-(6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B5349570.png)
![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5349589.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5349604.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-isonicotinoylpiperidine-4-carboxylic acid](/img/structure/B5349613.png)
![(3S*,5R*)-1-(3-hydroxybenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349620.png)
![ethyl 4-{[4-(3-hydroxy-3-methylbutyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5349622.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5349634.png)

![3-(3-chloroisoxazol-5-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]propanamide](/img/structure/B5349659.png)
![2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)